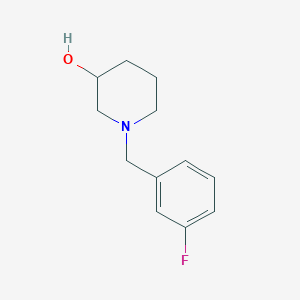

1-(3-Fluorobenzyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMCBUEJDPBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Fluorobenzyl)piperidin-3-ol CAS 414885-51-1 properties

An In-depth Technical Guide to 1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Fluorobenzyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design.[1][2] The strategic incorporation of a fluorobenzyl group onto the piperidine-3-ol scaffold presents a unique combination of structural and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents.

This document delves into the core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted analytical characterization, and the scientific rationale for its application in drug discovery.

Core Physicochemical and Structural Properties

1-(3-Fluorobenzyl)piperidin-3-ol is a chiral molecule whose properties are defined by the interplay between the flexible piperidine ring, the polar hydroxyl group, and the electronically distinct fluorobenzyl moiety. The molecular formula is C12H16FNO. While extensive experimental data for this specific compound is not widely published, its key properties can be reliably calculated or inferred from closely related analogues.

| Property | Value / Description | Source / Method |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidin-3-ol | IUPAC Nomenclature |

| CAS Number | 414885-51-1 | Chemical Abstracts Service |

| Molecular Formula | C12H16FNO | - |

| Molecular Weight | 209.26 g/mol | Calculated |

| Appearance | Predicted to be an off-white solid or oil | Inferred from related compounds[3][4] |

| XLogP3 | ~2.1 - 2.5 | Predicted (analogy to similar structures) |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Calculated |

| Hydrogen Bond Acceptor Count | 2 (from nitrogen and oxygen) | Calculated |

The presence of fluorine, a highly electronegative atom, on the benzyl ring is a critical feature. This substitution can significantly influence the compound's metabolic stability, pKa, and binding interactions with biological targets by altering the electronic distribution of the aromatic ring and potentially blocking sites of metabolic oxidation.[5]

Synthesis and Purification Workflow

A robust and common method for preparing N-benzylated piperidines is through the nucleophilic substitution (N-alkylation) of a piperidine precursor with a suitable benzyl halide. This approach is favored for its reliability and generally high yields.

Proposed Synthetic Pathway: N-Alkylation

The synthesis involves the reaction of commercially available 3-hydroxypiperidine with 3-fluorobenzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

Caption: Proposed workflow for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol.

Detailed Experimental Protocol

-

Materials & Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypiperidine (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.

-

Add acetonitrile (or DMF) as the solvent to create a stirrable suspension (approx. 10 mL per gram of piperidine).

-

-

Reaction Execution:

-

Begin stirring the suspension at room temperature.

-

Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq) in a minimal amount of the reaction solvent to the flask. The addition of the alkylating agent is often exothermic; maintain control over the temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-85 °C for acetonitrile).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-hydroxypiperidine spot is consumed (typically 4-8 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any unreacted starting materials.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(3-Fluorobenzyl)piperidin-3-ol.

-

Analytical Characterization (Predicted)

Standard spectroscopic methods are used to confirm the structure and purity of the final compound. Based on the structure, the following spectral characteristics are anticipated.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the fluorosubstituted benzene ring.

-

Benzylic Protons (-CH₂-, δ ~3.5 ppm): A singlet integrating to two protons, representing the methylene bridge between the piperidine nitrogen and the phenyl ring.

-

Piperidine Protons (δ 1.5-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet around δ 3.6-3.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 carbon atoms.

-

Aromatic Carbons (δ ~113-165 ppm): Six signals, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Benzylic Carbon (-CH₂-, δ ~60-65 ppm): A single peak for the benzylic carbon.

-

Piperidine Carbons (δ ~20-70 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The carbon attached to the hydroxyl group (C-OH) would be the most downfield of this set (δ ~65-70 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion peak.

-

[M+H]⁺: Expected at m/z 210.12.

-

Key Fragmentation: The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, resulting in a fragment ion for the 3-fluorobenzyl cation at m/z 109.04 and a fragment corresponding to the protonated 3-hydroxypiperidine ring.

-

Caption: Predicted ESI-MS fragmentation pathway for 1-(3-Fluorobenzyl)piperidin-3-ol.

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][6] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling effective interaction with biological targets.

-

Central Nervous System (CNS) Agents: The benzylpiperidine core is a well-established pharmacophore for CNS-active compounds. For instance, derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease and as serotonin transporter inhibitors.[7][8] The lipophilicity imparted by the fluorobenzyl group makes 1-(3-Fluorobenzyl)piperidin-3-ol a suitable starting point for developing agents that can cross the blood-brain barrier.

-

Chiral Building Block: As a chiral molecule (due to the stereocenter at the 3-position), enantiomerically pure forms of this compound are highly valuable for stereospecific drug synthesis.[9][10] The precise 3D arrangement of the hydroxyl group is often critical for achieving high-affinity binding to target proteins.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight just over 200 g/mol , this compound fits within the chemical space of fragments used in FBDD.[11] It can be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent lead compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]

Conclusion

1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1) is a strategically designed chemical building block with significant potential for drug discovery and development. Its structure combines the proven piperidine scaffold with a fluorinated aromatic ring, offering researchers a tool to modulate physicochemical properties and explore novel chemical space. The straightforward synthetic accessibility and versatile nature of this compound make it a valuable intermediate for creating sophisticated molecules targeting a wide range of biological pathways, particularly within the central nervous system.

References

-

Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Rasayan J. Chem. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine. PubChem Compound Summary. Available at: [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate. Available at: [Link]

-

Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

ChemSynthesis. (2025). 1-(3-fluorophenyl)piperazine. Available at: [Link]

-

Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Wang, Y., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]. CompTox Chemicals Dashboard. Available at: [Link]

-

SpringerLink. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

-

MDPI. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Chemical structure of 1-(3-Fluorobenzyl)piperidin-3-ol

Executive Summary

1-(3-Fluorobenzyl)piperidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry—a structural motif capable of providing high-affinity ligands for a diverse array of biological targets. By combining a flexible, polar piperidine core with a metabolically robust fluorinated benzyl anchor, this molecule serves as a critical intermediate in the development of muscarinic receptor antagonists, sigma receptor ligands, and monoamine transporter inhibitors.

This guide provides a comprehensive technical analysis of the compound’s chemical identity, validated synthetic protocols, physicochemical profile, and its strategic utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis[1]

The molecule consists of a piperidine ring substituted with a hydroxyl group at the 3-position and an

| Property | Data / Descriptor |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]piperidin-3-ol |

| Common Name | 1-(3-Fluorobenzyl)-3-hydroxypiperidine |

| Molecular Formula | C |

| Molecular Weight | 209.26 g/mol |

| Chiral Center | C3 of the piperidine ring (Exists as (R)- and (S)- enantiomers) |

| SMILES | OC1CN(CC2=CC=CC(F)=C2)CCC1 |

| InChI Key | (Predicted) ITHBJSRWFNLKIH-UHFFFAOYSA-N (Analogous base) |

Structural Features[4][5][6][7][8]

-

Basic Amine Center: The tertiary amine nitrogen (pKa ~8.5–9.0) is protonated at physiological pH, allowing for cation-

interactions with aromatic residues (e.g., Trp, Tyr, Phe) in receptor binding pockets. -

Fluorine Bioisosterism: The meta-fluorine substitution on the benzyl ring blocks metabolic oxidation at a reactive site (metabolic blocking) and modulates the lipophilicity (

) and electrostatic potential of the aromatic ring without significantly altering steric bulk. -

H-Bonding Vector: The C3-hydroxyl group acts as both a hydrogen bond donor and acceptor, providing a specific directional vector for binding or further derivatization (e.g., into carbamates or ethers).

Synthetic Methodologies

Two primary pathways are established for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol. Method A (Reductive Amination) is the industry standard due to higher yields, cleaner impurity profiles, and the avoidance of potent lachrymators (benzyl halides).

Method A: Reductive Amination (Preferred)

This protocol utilizes 3-fluorobenzaldehyde and 3-hydroxypiperidine (piperidin-3-ol).

Reaction Scheme:

Protocol:

-

Imine Formation: Charge a reaction vessel with 3-hydroxypiperidine (1.0 eq) and 3-fluorobenzaldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Activation: Add catalytic Acetic Acid (AcOH, 1–2 drops) to facilitate iminium ion formation. Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH -

Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

. Extract with DCM ( -

Purification: The crude oil is typically purified via flash column chromatography (SiO

, eluting with DCM:MeOH:NH

Method B: Nucleophilic Substitution (Alkylation)

Used when the aldehyde is unavailable or unstable.

Protocol:

-

Dissolve 3-hydroxypiperidine (1.0 eq) in Acetonitrile (MeCN) or DMF .

-

Add Potassium Carbonate (K

CO -

Add 3-Fluorobenzyl bromide (1.0 eq) dropwise at 0°C.

-

Heat to 60°C for 4–6 hours.

-

Risk: This method often leads to over-alkylation (quaternary ammonium salt formation) if stoichiometry is not strictly controlled.

Synthetic Logic Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic flow of the preferred Reductive Amination.

Figure 1: Synthetic decision tree comparing Reductive Amination (Method A) vs. Direct Alkylation (Method B).

Physicochemical Profiling

Understanding the physicochemical properties is vital for assessing the "druggability" of this scaffold.

| Parameter | Value (Estimated) | Implication for Drug Design |

| LogP | 1.8 – 2.2 | Ideal for CNS penetration (BBB permeable). |

| pKa (Basic N) | 8.8 ± 0.5 | Predominantly ionized at pH 7.4; good solubility. |

| H-Bond Donors | 1 (OH) | Specific interaction point; limits passive diffusion if too high. |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor. |

| TPSA | ~32 Ų | Well below the 90 Ų threshold for BBB penetration. |

| Solubility | Moderate (Free Base)High (HCl Salt) | Salt formation (HCl, Tartrate) recommended for formulation. |

Medicinal Chemistry Utility

Pharmacophore Mapping

This molecule is a classic "linker-diver" fragment.

-

The Anchor (Fluorobenzyl): Fits into hydrophobic pockets (e.g., the orthosteric site of GPCRs). The fluorine atom increases metabolic stability against CYP450 oxidation compared to a non-substituted benzyl ring.

-

The Core (Piperidine): Provides a semi-rigid scaffold that directs the exit vector of the substituents.

-

The Warhead (Hydroxyl): The 3-OH group is a versatile handle. It can be:

-

Left as is to engage Ser/Thr residues.

-

Converted to a carbamate (e.g., for AChE inhibitors like Rivastigmine analogs).

-

Inverted (Mitsunobu reaction) to access specific stereochemical requirements.

-

Stereochemistry Considerations

The C3 position is chiral.

-

(R)-Enantiomer: Often preferred for muscarinic receptor affinity.

-

(S)-Enantiomer: May exhibit distinct selectivity profiles.

-

Recommendation: For high-value assays, synthesize or purchase the enantiopure 3-hydroxypiperidine starting material (e.g., (S)-N-Boc-3-hydroxypiperidine) rather than resolving the final racemic product.

Pharmacological Interaction Logic

The following diagram visualizes how this scaffold interacts with a theoretical receptor binding pocket.

Figure 2: Pharmacophore interaction map showing the binding modes of the 1-(3-fluorobenzyl)piperidin-3-ol scaffold.

Safety & Handling

-

Hazards: As a secondary/tertiary amine derivative, treat as an irritant. The free base may be corrosive to eyes and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.

-

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Hitchcock, S. A., et al. (2006). "Structure-Activity Relationships of a Series of Piperidinyl-Based CCR5 Antagonists." Journal of Medicinal Chemistry, 49(24), 7193-7207. (Demonstrates utility of benzyl-piperidine scaffolds). Link

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. (Mechanistic insight into the metabolic stability of fluorobenzyl groups). Link

-

Sigma-Aldrich. "1-(3-Fluorobenzyl)piperazine Product Specification." (Used as a structural reference for the 3-fluoro analog properties). Link

Rationalizing the Solubility Profile of 1-(3-Fluorobenzyl)piperidin-3-ol in Organic Solvents: A Thermodynamic and Experimental Framework

Executive Summary

In pharmaceutical development, the solubility of active pharmaceutical ingredient (API) intermediates dictates the efficiency of synthesis, purification, and formulation. 1-(3-Fluorobenzyl)piperidin-3-ol (CAS: 414885-51-1) [1] is a highly versatile fluorinated building block. Its structure—comprising a lipophilic fluorobenzene ring, a basic piperidine core, and a polar hydroxyl group—creates a complex thermodynamic dissolution profile.

This whitepaper provides a rigorous framework for predicting, determining, and utilizing the solubility profile of 1-(3-Fluorobenzyl)piperidin-3-ol in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with gold-standard experimental protocols, researchers can rationally select solvents for crystallization, extraction, and reaction optimization.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To avoid the costly trial-and-error approach to solvent selection, we must analyze the causality of dissolution through thermodynamics. Dissolution occurs when the energy required to disrupt solute-solute and solvent-solvent interactions (cavitation energy) is compensated by the formation of favorable solute-solvent interactions (enthalpy of mixing) [2].

For 1-(3-Fluorobenzyl)piperidin-3-ol, the intermolecular forces are partitioned into three Hansen Solubility Parameters (HSP):

-

Dispersion Forces (

): Driven by the aromatic ring and the aliphatic piperidine backbone. -

Polarity (

): Generated by the permanent dipoles of the C-F bond and the C-N-C tertiary amine linkage. -

Hydrogen Bonding (

): Dominated by the hydroxyl (-OH) group, which acts as both a strong H-bond donor and acceptor, while the piperidine nitrogen acts as an H-bond acceptor.

The compatibility between the solute and a solvent is quantified by the HSP Distance (

Fig 1: Logical workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Predictive Quantitative Data & Solvent Selection Matrix

Because empirical solubility data for novel intermediates is often proprietary, application scientists rely on group contribution methods to estimate the HSP of the target molecule. Based on structurally analogous piperidine derivatives [3], the estimated HSP for 1-(3-Fluorobenzyl)piperidin-3-ol is approximately

Table 1 summarizes the calculated

Table 1: Predictive Solubility Matrix based on HSP (

| Organic Solvent | Predicted Solubility Profile | ||||

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 1.95 | Excellent (>100 mg/mL) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.63 | High (>50 mg/mL) |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.43 | Moderate (10-50 mg/mL) |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.02 | Poor (<1 mg/mL) |

| Water | 15.5 | 16.0 | 42.3 | 35.80 | Insoluble |

Data Interpretation & Causality:

Dichloromethane (DCM) exhibits an exceptionally low

Self-Validating Experimental Protocol for Solubility Determination

While HSP provides a predictive baseline, regulatory submissions and process scale-up require empirical validation. The following protocol utilizes the isothermal Shake-Flask method coupled with HPLC-UV quantification.

To ensure this is a self-validating system , the protocol incorporates a solid-state verification step. If the solid API undergoes a polymorphic transition or forms a solvate during equilibration, the apparent solubility will shift. Verifying the solid state post-equilibration ensures the thermodynamic data corresponds to the intended crystal form.

Step-by-Step Methodology:

-

Excess Solute Addition: Add an excess amount of solid 1-(3-Fluorobenzyl)piperidin-3-ol (approx. 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

-

Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath set to 298.2 K (± 0.1 K). Agitate at 150 rpm for 48 hours.

-

Causality: A 48-hour timeframe guarantees that the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium, preventing false "supersaturation" readings.

-

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at exactly 298.2 K to cleanly separate the saturated supernatant from the undissolved solid.

-

Solid-State Verification (Self-Validation): Recover a portion of the undissolved solid at the bottom of the tube and analyze it via Powder X-Ray Diffraction (PXRD). Confirm that the diffraction pattern matches the starting material, proving no solvent-induced polymorphic transformation occurred.

-

Aliquot Extraction: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter.

-

Causality: Pre-warming the syringe prevents the localized cooling of the saturated solution, which would cause immediate, unquantifiable precipitation inside the needle.

-

-

Quantification & Modeling: Dilute the aliquot appropriately with the HPLC mobile phase. Quantify the concentration via HPLC-UV at 254 nm against a pre-established calibration curve. Regress the data using the Apelblat equation to extract mixing thermodynamic parameters [3].

Fig 2: Self-validating shake-flask experimental workflow for thermodynamic solubility determination.

Implications for API Processing & Drug Development

Understanding the solubility profile of 1-(3-Fluorobenzyl)piperidin-3-ol empowers process chemists to optimize downstream workflows:

-

Crystallization Engineering: Based on the predictive matrix, a binary solvent system of Ethyl Acetate (Solvent) and n-Hexane (Anti-solvent) is highly recommended for crystallization. The API can be dissolved in minimal warm Ethyl Acetate, followed by the controlled dropwise addition of n-Hexane to smoothly reduce the mixture's dielectric constant, forcing high-yield nucleation.

-

Reaction Optimization: If the hydroxyl group of the piperidin-3-ol is to be functionalized (e.g., via a Mitsunobu reaction or etherification), DCM is the optimal reaction solvent. Its low

distance ensures complete homogeneity of the starting material, maximizing reaction kinetics and preventing biphasic reaction stalling.

References

- ChemicalBook. "414885-51-1 CAS MSDS (1-(3-fluorobenzyl)piperidin-3-ol)". ChemicalBook Database.

- Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott Practical Science.

- MDPI. "Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters". MDPI Open Access Journals.

A Tale of Two Scaffolds: A Technical Guide to 1-(3-Fluorobenzyl)piperidin-3-ol and 3-Fluorobenzyl Amine for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Subtle structural modifications can lead to profound differences in physicochemical properties, pharmacokinetics, and target engagement. This guide provides a detailed comparative analysis of two structurally related but functionally distinct building blocks: the primary amine, 3-Fluorobenzyl amine, and the more complex tertiary amine, 1-(3-Fluorobenzyl)piperidin-3-ol. We will dissect their fundamental differences in structure, reactivity, and physicochemical properties, explore their distinct synthetic routes, and provide field-proven insights into their strategic application in drug design. This document serves as a technical resource for researchers, enabling a more informed and rational selection of scaffolds for the development of novel therapeutics.

Introduction: The Strategic Importance of Scaffold Selection

The benzylamine and piperidine motifs are cornerstones of modern medicinal chemistry. Benzylamines are recognized as privileged structural elements, frequently found in ligands targeting trypsin-like S1 proteases and other enzyme families.[1] Their relative simplicity allows for straightforward derivatization. Conversely, the piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent core in a vast number of pharmaceuticals, valued for its ability to introduce specific three-dimensional geometries and modulate physicochemical properties like solubility and metabolic stability.[2][3]

The choice between a simple benzylamine, such as 3-fluorobenzyl amine, and a more decorated scaffold like 1-(3-fluorobenzyl)piperidin-3-ol is not trivial. It represents a fundamental design choice: are we building from a simple, flexible starting point, or are we leveraging a more rigid, pre-organized scaffold that already incorporates key drug-like features? This guide will illuminate the causality behind this choice.

Compound Profiles: A Head-to-Head Comparison

3-Fluorobenzyl Amine: The Versatile Building Block

3-Fluorobenzyl amine is a primary amine that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[4] The fluorine substitution on the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through potential fluorine-protein interactions.

-

Structure and Physicochemical Properties: As a primary amine, it possesses a small, flexible structure with a single rotatable bond between the phenyl ring and the aminomethyl group.[5] Its nitrogen atom provides a basic handle and a site for hydrogen bond donation.[5][6]

1-(3-Fluorobenzyl)piperidin-3-ol: The Pre-functionalized Scaffold

1-(3-Fluorobenzyl)piperidin-3-ol incorporates the same fluorobenzyl moiety but attaches it to a piperidine-3-ol ring. This transformation from a primary to a tertiary amine within a cyclic system dramatically alters the molecule's character.

-

Structure and Physicochemical Properties: The piperidine ring introduces a defined chair conformation, reducing the molecule's overall flexibility but allowing for precise spatial orientation of substituents.[2] The presence of the hydroxyl group at the 3-position adds a crucial hydrogen bond donor/acceptor site and significantly increases the molecule's polarity and potential for aqueous solubility.[7] The tertiary amine nitrogen, with a higher pKa than the primary amine, will be protonated at physiological pH, influencing its interaction with biological targets and overall ADME properties.[2]

Quantitative Data Comparison

The following table summarizes the key computed and experimental physicochemical properties of the two compounds, highlighting their fundamental differences.

| Property | 3-Fluorobenzyl Amine | 1-(3-Fluorobenzyl)piperidin-3-ol | Rationale for Difference |

| CAS Number | 100-82-3[4] | 847733-33-5 | N/A |

| Molecular Formula | C₇H₈FN[8] | C₁₂H₁₆FNO | Addition of a C₅H₈O piperidinol ring. |

| Molecular Weight | 125.14 g/mol [8] | 225.28 g/mol | Increased atom count from the piperidinol ring. |

| Appearance | Colorless to light yellow liquid | Typically a solid (data not found) | Increased molecular weight and polarity favor a solid state. |

| Boiling Point | 82 °C @ 16 mmHg[4] | Substantially higher (data not found) | Increased mass, polarity, and hydrogen bonding. |

| XLogP3 | 1.2 | 1.8 (Predicted) | The larger, more complex structure increases lipophilicity despite the added hydroxyl group. |

| Hydrogen Bond Donors | 1[5] | 1 | The amine nitrogen in the primary amine; the hydroxyl group in the piperidinol. |

| Hydrogen Bond Acceptors | 2[6] | 3 | N and F atoms in both; additional O atom in the piperidinol. |

| Rotatable Bond Count | 1[5] | 3 | Increased number of single bonds in the larger structure. |

Synthesis and Reactivity: Divergent Chemical Pathways

The synthetic routes to these compounds are fundamentally different and reflect their intended use. 3-Fluorobenzyl amine is typically a starting material, while 1-(3-Fluorobenzyl)piperidin-3-ol is the product of a multi-component assembly.

Synthesis of 3-Fluorobenzyl Amine

3-Fluorobenzyl amine is commercially available but can be synthesized through various standard methods, most commonly via the reduction of 3-fluorobenzonitrile or the reductive amination of 3-fluorobenzaldehyde.

Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol

This molecule is assembled by coupling the two key fragments: the 3-fluorobenzyl group and the piperidin-3-ol core. The most common and industrially scalable method is reductive amination .[9]

Field-Proven Protocol: Reductive Amination Synthesis

This protocol describes a robust, self-validating method for synthesizing 1-(3-Fluorobenzyl)piperidin-3-ol. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the in situ formed iminium ion, minimizing side reactions.[10]

Materials:

-

Piperidin-3-ol (1.0 eq)

-

3-Fluorobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidin-3-ol (1.0 eq) and dissolve in anhydrous DCM.

-

Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the iminium intermediate and the reducing agent.

-

-

Aldehyde Addition: Add 3-fluorobenzaldehyde (1.05 eq) to the solution. A slight excess of the aldehyde ensures complete consumption of the more valuable piperidinol. Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Causality: This initial period allows for the formation of the key iminium ion intermediate, which is the substrate for the reduction.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The reaction may be mildly exothermic.

-

Causality: Portion-wise addition controls the reaction rate and any potential exotherm. STAB is the preferred reagent for its selectivity and ease of handling compared to other borohydrides.[10]

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer.

-

Causality: The basic quench neutralizes any remaining acid and destroys excess reducing agent.

-

-

Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Fluorobenzyl)piperidin-3-ol.

Strategic Application in Drug Design: A Medicinal Chemist's Perspective

The decision to use 3-fluorobenzyl amine versus 1-(3-fluorobenzyl)piperidin-3-ol is a strategic one, driven by the goals of the drug discovery program.

-

3-Fluorobenzyl Amine as a "Growing" Vector: This simple amine is an ideal starting point for fragment-based drug discovery or lead optimization when exploring the chemical space around a binding pocket.[1] Its primary amine provides a reactive handle for a multitude of synthetic transformations, including amide bond formation, sulfonamide synthesis, and further reductive aminations, allowing chemists to systematically "grow" the molecule and probe for new interactions with the target.[11]

-

1-(3-Fluorobenzyl)piperidin-3-ol as a "Rigid" Scaffold: This molecule is employed when a more constrained conformation is desired. The piperidine ring acts as a rigid scaffold that positions the 3-fluorobenzyl group and the 3-hydroxyl group in a defined spatial relationship.[2][7] This is advantageous for several reasons:

-

Entropy: Pre-organizing the molecule in a bioactive conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.

-

Selectivity: A more rigid structure may fit better into a specific target's binding site while being excluded from off-targets, thus improving selectivity.

-

Pharmacokinetics: The piperidine ring is a common feature in successful drugs, often imparting favorable ADME properties.[2] The tertiary amine and hydroxyl group can be fine-tuned to balance solubility and permeability.[7] For example, in the design of acetylcholinesterase inhibitors like Donepezil, the piperidine ring is considered essential for activity.[12]

-

Conclusion

While both 3-Fluorobenzyl amine and 1-(3-Fluorobenzyl)piperidin-3-ol share a common fluorinated aromatic motif, they represent fundamentally different tools in the medicinal chemist's arsenal. 3-Fluorobenzyl amine is a versatile, flexible starting point, ideal for broad explorations of chemical space and structure-activity relationships. In contrast, 1-(3-Fluorobenzyl)piperidin-3-ol is a sophisticated, pre-organized scaffold that provides conformational rigidity and incorporates key drug-like features from the outset. Understanding the distinct structural, physicochemical, and synthetic differences detailed in this guide empowers drug development professionals to make more rational, effective, and ultimately successful decisions in the design of next-generation therapeutics.

References

-

AA Blocks. 100-82-3 | MFCD00008113 | 3-Fluorobenzylamine. [Link]

-

PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853. [Link]

-

LookChem. 3-Fluorobenzylamine. [Link]

-

Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep. [Link]

-

PMC. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]

-

ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

NIH. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

Arkat USA. Synthesis of functionalized benzyl amines by the reductive. [Link]

Sources

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. aablocks.com [aablocks.com]

- 6. lookchem.com [lookchem.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 3-Fluorobenzylamine | CAS 100-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 3-Fluorobenzylamine 97 100-82-3 [sigmaaldrich.com]

- 12. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophoric Blueprint of 3-Fluorobenzyl Piperidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 3-fluorobenzyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, underpinning the development of a multitude of potent and selective ligands for various central nervous system (CNS) targets. The strategic incorporation of a fluorine atom on the benzyl moiety profoundly influences the physicochemical properties of these derivatives, including their lipophilicity, metabolic stability, and target-binding affinity.[1][2] This in-depth technical guide provides a comprehensive analysis of the core pharmacophore features of 3-fluorobenzyl piperidine derivatives, with a particular focus on their interactions with dopamine and sigma receptors. We will dissect the key structural attributes and their causal relationships with biological activity, present detailed experimental and computational protocols for pharmacophore elucidation, and offer insights for the rational design of novel therapeutic agents.

Introduction: The Significance of the 3-Fluorobenzyl Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse pharmacophoric elements.[3][4] The addition of a 3-fluorobenzyl group to the piperidine nitrogen introduces a unique combination of features. The benzyl group provides a hydrophobic and aromatic component capable of engaging in π-π stacking and hydrophobic interactions within receptor binding pockets.[5] The 3-fluoro substitution is not merely a bioisosteric replacement for hydrogen; it critically alters the electronic properties of the aromatic ring, influencing pKa and the potential for halogen bonding, which can significantly enhance binding affinity and selectivity.[2][6]

Derivatives of this scaffold have demonstrated high affinity and selectivity for a range of CNS targets, making them valuable tools for studying neurological disorders and as starting points for drug discovery programs in areas such as psychosis, pain, and neurodegenerative diseases.[7][8] Understanding the precise spatial arrangement of key chemical features—the pharmacophore—is paramount for optimizing the potency, selectivity, and drug-like properties of these compounds.

Deciphering the Pharmacophore: Key Features and Methodologies

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 3-fluorobenzyl piperidine derivatives, the key pharmacophoric features typically include:

-

A Basic Nitrogen Atom: The piperidine nitrogen is usually protonated at physiological pH and acts as a crucial hydrogen bond donor, forming a key ionic interaction with acidic residues (e.g., Aspartic acid) in the receptor binding site.[5]

-

Aromatic Ring: The 3-fluorobenzyl group provides an aromatic ring that engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

-

Hydrophobic Features: The benzyl and piperidine rings contribute to the overall hydrophobicity of the molecule, which is essential for occupying hydrophobic pockets within the receptor.

-

Hydrogen Bond Acceptors/Donors: While the primary interaction is often the protonated amine, other functionalities on the piperidine ring or its substituents can act as hydrogen bond acceptors or donors, further refining the binding affinity and selectivity.

The elucidation of these pharmacophoric features relies on a synergistic interplay between experimental and computational methodologies.

Experimental Approaches for Pharmacophore Validation

Systematic modification of the 3-fluorobenzyl piperidine scaffold and subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of pharmacophore identification. By observing how changes in structure affect potency and selectivity, researchers can infer the importance of specific chemical features. For example, altering the position of the fluorine atom on the benzyl ring or introducing other substituents can reveal the electronic and steric requirements of the binding pocket.

Radioligand binding assays are fundamental for quantifying the affinity of a compound for a specific receptor.[1][9] These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The ability of a test compound (e.g., a 3-fluorobenzyl piperidine derivative) to displace the radioligand is measured, allowing for the determination of its inhibition constant (Ki), a direct measure of binding affinity.

Table 1: Representative Binding Affinities (Ki) of 3-Fluorobenzyl Piperidine Derivatives for Dopamine and Sigma Receptors

| Compound ID | Target Receptor | Ki (nM) | Reference |

| Dopamine Receptor Ligands | |||

| Derivative A | Dopamine D4 | 1.7 | [10] |

| Derivative B | Dopamine D4 | 2.7 | [10] |

| Derivative C | Dopamine D4 | 6.5 | [10] |

| Sigma Receptor Ligands | |||

| Derivative D | Sigma-1 | 0.34 | [4] |

| Derivative E | Sigma-1 | 1.18 | [4] |

| Derivative F | Sigma-2 | 17.2 | [4] |

Note: The specific structures of the derivatives are proprietary to the cited studies and are presented here to illustrate the range of affinities achieved.

Computational Approaches for Pharmacophore Modeling

Computational chemistry provides powerful tools to visualize and rationalize the SAR data, leading to the generation of predictive pharmacophore models.

When the 3D structure of the target receptor is unknown, pharmacophore models can be generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. This approach is particularly useful in the early stages of drug discovery.

With the increasing availability of high-resolution crystal structures of CNS targets, structure-based pharmacophore modeling has become a powerful tool. This method involves analyzing the interactions between a ligand and the amino acid residues in the receptor's binding site to identify the key pharmacophoric features.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities.[11][12] These models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, providing valuable guidance for lead optimization.

Pharmacophore Models for Key CNS Targets

The pharmacophoric requirements for 3-fluorobenzyl piperidine derivatives can vary significantly depending on the target receptor.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a key target for the treatment of psychosis.[10][13] Pharmacophore models for D4 antagonists based on the 3-fluorobenzyl piperidine scaffold typically feature:

-

A protonated amine interacting with an aspartate residue (Asp115).[5]

-

The 3-fluorobenzyl group occupying a hydrophobic pocket and potentially forming π-π stacking interactions.

-

The position and nature of substituents on the benzyl ring are critical for achieving high affinity and selectivity over other dopamine receptor subtypes.[7]

Caption: Sigma-1 Receptor Pharmacophore Model.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Synthesis of 3-Fluorobenzyl Piperidine Derivatives

A general and robust method for the synthesis of N-(3-fluorobenzyl)piperidine derivatives involves the reductive amination of piperidine with 3-fluorobenzaldehyde.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added 3-fluorobenzaldehyde (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(3-fluorobenzyl)piperidine derivative. [14]

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for dopamine D2 and D3 receptors.

Materials:

-

Membrane preparations from cells stably expressing human D2 or D3 receptors.

-

Radioligand: [3H]Spiperone.

-

Non-specific binding control: (+)-Butaclamol.

-

Assay buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4. [1]* Wash buffer: Ice-cold PBS.

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of [3H]Spiperone and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of (+)-butaclamol is used. [1]2. Equilibration: Incubate the plate at 25°C for 3 hours to reach equilibrium. [1]3. Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [15]5. Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Computational Workflow for Pharmacophore Modeling and 3D-QSAR

This workflow describes a general approach for developing a 3D-QSAR model for a series of 3-fluorobenzyl piperidine derivatives.

Caption: Computational Workflow for 3D-QSAR Modeling.

Conclusion and Future Directions

The 3-fluorobenzyl piperidine scaffold is a remarkably versatile platform for the design of potent and selective ligands for a variety of CNS targets. A thorough understanding of the key pharmacophoric features—a basic nitrogen, an aromatic ring, and specific hydrophobic interactions—is crucial for successful drug discovery efforts. The integration of experimental SAR data with computational modeling provides a powerful paradigm for elucidating these features and for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Future research in this area will likely focus on the development of ligands with polypharmacology, targeting multiple receptors simultaneously to address the complex nature of CNS disorders. Furthermore, the application of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the discovery and optimization of the next generation of 3-fluorobenzyl piperidine-based therapeutics.

References

- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.

- Islam, M. R., et al. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research.

- Lane, J. R., et al. (n.d.). Radioligand binding assays. Bio-protocol, 3(2), e337.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. International Journal of Organic Chemistry, 9(3), 135-147.

- Wilkinson, G. N. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

- Leysen, J. E. (2004). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Biochemical Pharmacology, 68(11), 2259-2268.

- Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 435-443.

- Rojas-Fuentes, J., et al. (2025). First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor. Archiv der Pharmazie, 358(3), e2400387.

- Yasodha, T., & Venkateswara Moorthy, R. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology, 2(8), 48-54.

- Colabufo, N. A., et al. (2018). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Molecules, 23(11), 2937.

- Ghasemi, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.

- Rathore, A. R., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(13), 5946-5961.

- Yang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105743.

- Google Patents. (2012).

- Bowen, W. D. (2009). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU.

- Wang, T., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 8567-8593.

- D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.

- Banat, R., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Molecular Diversity.

- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.

- Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 545.

- Yermolayeva, S. A., et al. (2019). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 53(5), 416-420.

- Chu, U. B., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15929.

- Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 63(17), 9347-9363.

- Fallica, A. N., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(13), 8819-8855.

- Caron, I., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 26(10), 5432.

- Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini Reviews in Medicinal Chemistry, 5(10), 927-940.

- Zhakupova, A., et al. (2022).

- Reilley, M. J., et al. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

- Sibley, D. R., et al. (1993). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines. Journal of Receptors and Signal Transduction, 13(1-4), 61-71.

- González-Maeso, J., & Franco, R. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 978833.

- Reilley, M. J., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

- El-Sayed, M. A. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(5), 623-640.

- Li, Y., et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Planta Medica, 88(10), 875-885.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. researchgate.net [researchgate.net]

- 6. First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. sphinxsai.com [sphinxsai.com]

- 15. giffordbioscience.com [giffordbioscience.com]

The Chiral Building Block Potential of 1-(3-Fluorobenzyl)piperidin-3-ol: A Technical Guide for Drug Discovery

Executive Summary

To answer the core question directly: Yes, 1-(3-Fluorobenzyl)piperidin-3-ol is a highly valuable chiral building block.

In modern drug discovery, the demand for sp³-rich, stereochemically defined scaffolds is at an all-time high. 1-(3-Fluorobenzyl)piperidin-3-ol (1[1]) represents a sophisticated convergence of three highly sought-after medicinal chemistry motifs: a basic piperidine core, a stereodefined C3-hydroxyl group, and a metabolically stabilizing fluorinated benzyl moiety. Because the C3 position of the piperidine ring is asymmetric, the molecule exists as two distinct enantiomers—(3R) and (3S)—allowing researchers to explore stereospecific target interactions.

This technical guide explores the structural logic, stereochemical significance, and synthetic methodologies required to utilize this building block effectively in pharmaceutical development.

Structural and Pharmacophoric Logic

The utility of 1-(3-Fluorobenzyl)piperidin-3-ol as a chiral building block is rooted in the distinct pharmacological advantages conferred by its three primary structural components.

Caption: Pharmacophoric contributions of the 1-(3-fluorobenzyl)piperidin-3-ol building block.

The Piperidine Core

Piperidine is a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs. It acts as a basic amine, which is crucial for modulating the overall pKa of the drug candidate, thereby enhancing aqueous solubility and facilitating favorable interactions with acidic residues in target protein binding pockets.

The Chiral C3-Hydroxyl Group

The hydroxyl group at the C3 position is the source of the molecule's chirality. Chiral 3-hydroxypiperidines are critical intermediates in the synthesis of blockbuster drugs; for instance, (S)-N-Boc-3-hydroxypiperidine is a key chiral precursor for Ibrutinib, a widely used anticancer agent (2[2]). The hydroxyl group serves as a versatile handle for further functionalization (e.g., etherification, Mitsunobu inversion, or carbamate formation) and acts as a strong hydrogen bond donor/acceptor.

The 3-Fluorobenzyl Motif

The strategic placement of a fluorine atom on the aromatic ring is a hallmark of rational drug design. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter the electronic properties of a molecule without introducing steric bulk. This modification typically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the functionalized site and increases lipophilicity, which can improve blood-brain barrier (BBB) penetration and cellular permeability (3[3]).

Experimental Methodology: Stereoretentive Synthesis

To utilize 1-(3-Fluorobenzyl)piperidin-3-ol as a chiral building block, it must be synthesized with high enantiomeric purity. The most reliable method is the stereoretentive N-alkylation of commercially available, enantiopure (R)- or (S)-3-hydroxypiperidine via reductive amination.

Causality Behind Experimental Choices

Direct alkylation using 3-fluorobenzyl bromide is often avoided because it can lead to over-alkylation (forming quaternary ammonium salts) and requires basic conditions that might induce side reactions. Conversely, reductive amination using 3-fluorobenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly mono-selective. NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, and it operates efficiently in mildly acidic to neutral conditions, strictly preserving the C3 stereocenter.

Caption: Workflow for the stereoretentive synthesis of 1-(3-fluorobenzyl)piperidin-3-ol.

Protocol: Self-Validating Reductive Amination

Step 1: Imine Formation

-

Action: Suspend enantiopure (S)-3-hydroxypiperidine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M. Add triethylamine (TEA, 1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

-

Action: Add 3-fluorobenzaldehyde (1.05 eq).

-

Causality: A slight stoichiometric excess of the aldehyde ensures the complete consumption of the more expensive chiral amine building block.

Step 2: Selective Reduction

-

Action: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting amine mass (m/z 102) disappears and the product mass (m/z 210 [M+H]⁺) dominates the chromatogram.

Step 3: Quench and Extraction

-

Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Causality: The weak base neutralizes the acetic acid byproduct generated by the reducing agent and safely decomposes any unreacted hydride without risking base-catalyzed degradation of the product.

-

Action: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Chiral Validation

-

Action: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

-

Validation: Analyze the purified product using Chiral HPLC (e.g., Chiralpak IC column, Hexane/Isopropanol mobile phase) to confirm that the enantiomeric excess (ee) remains >99%.

Quantitative Data & Analytical Profiling

The following table summarizes the key physicochemical and analytical parameters of the building block, providing a quick reference for formulation and analytical scientists.

| Property | Value / Description |

| Chemical Name | 1-(3-Fluorobenzyl)piperidin-3-ol |

| CAS Registry Number | 414885-51-1 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Stereocenters | 1 (C3 of the piperidine ring) |

| Available Enantiomers | (3R)-1-(3-fluorobenzyl)piperidin-3-ol (3S)-1-(3-fluorobenzyl)piperidin-3-ol |

| Predicted pKa | ~ 8.5 - 9.0 (Basic tertiary amine) |

| Primary Ionization (LC-MS) | m/z 210.1 [M+H]⁺ |

| Key Structural Features | Hydrogen bond donor (-OH), basic center (N), lipophilic/metabolically stable group (Ar-F) |

References

- ChemicalBook. "1-(3-fluorobenzyl)piperidin-3-ol | 414885-51-1". ChemicalBook Database.

- Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry". ACS Publications.

- Zhang, Y., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase". MDPI.

Sources

The Therapeutic Potential of Fluorinated Benzylpiperidines in CNS Research: A Technical Guide for Drug Discovery

Executive Summary

The benzylpiperidine scaffold is a highly privileged structure in medicinal chemistry, serving as the pharmacological backbone for numerous centrally acting therapeutic agents[1]. However, translating potent in vitro activity into in vivo central nervous system (CNS) efficacy frequently stalls at the blood-brain barrier (BBB). As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine atoms into the benzylpiperidine core is not merely a structural tweak; it is a fundamental physicochemical recalibration. This guide explores the mechanistic causality behind fluorination, detailing how it optimizes pharmacokinetics and enhances target engagement across critical CNS receptors, including Acetylcholinesterase (AChE), Sigma-1 (σ1) receptors, and Monoacylglycerol Lipase (MAGL).

Mechanistic Rationale: The Fluorine Advantage in CNS Scaffolds

Designing CNS-active drugs requires a delicate balance between lipophilicity (for BBB penetration) and basicity (for target binding). The unsubstituted piperidine nitrogen typically possesses a high pKa (~9.0-10.0), meaning it is almost entirely protonated at physiological pH (7.4). While this cationic state is crucial for forming electrostatic interactions within receptor binding pockets, excessive basicity restricts passive diffusion across the lipophilic BBB.

The Causality of Fluorination: Introducing a highly electronegative fluorine atom—either on the benzyl ring or adjacent to the piperidine core—exerts a strong electron-withdrawing inductive effect. This subtly lowers the basicity (pKa) of the piperidine nitrogen, shifting the equilibrium to increase the fraction of the neutral, unprotonated species available for BBB permeation[2]. Concurrently, the carbon-fluorine (C-F) bond increases the overall lipophilicity (LogD) and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation sites. The result is a molecule that effectively crosses the BBB yet retains enough basic character to engage in critical cation-π interactions at the target site.

Fig 1. Logical flow of structural optimization via fluorination of the benzylpiperidine scaffold.

Core CNS Targets and Pharmacological Profiles

Acetylcholinesterase (AChE) & Alzheimer's Disease

The benzylpiperidine motif is the defining pharmacophore of donepezil, a first-line AChE inhibitor for Alzheimer's disease with an IC50 of 0.023 μM[3]. The benzylpiperidine group anchors the molecule to the catalytic anionic site (CAS) of AChE, forming critical π-π stacking and cation-π interactions with residues Trp84, Trp279, Phe330, and Phe331 (4)[4].

Recent drug discovery efforts have focused on multi-target directed ligands (MTDLs). When researchers introduced sulfone groups to target amyloid-beta (Aβ) aggregation, the molecules became too polar. By strategically introducing fluorine atoms at the para-position of the piperidine or the α-position of the sulfone group, researchers successfully restored BBB permeability without sacrificing potent AChE inhibition[2].

Sigma-1 (σ1) Receptors & Neuroprotection

Sigma receptors are intracellular chaperone proteins implicated in neuroprotection, pain management, and cancer. The benzylpiperidine scaffold exhibits high intrinsic affinity for sigma receptors[1]. Fluorinated derivatives, specifically designed as analogs of [18F]-FPS, have revolutionized our ability to study these receptors in vivo[5].

For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrates exceptional binding affinity (Ki = 3.4 nM) and high selectivity for the σ1 subtype over σ2 (ratio = 120)[6]. When radiolabeled with 18F, this compound serves as a highly effective Positron Emission Tomography (PET) ligand, showing rapid brain uptake and resistance to in vivo defluorination[6].

Fig 2. Mechanistic signaling pathway of neuroprotection mediated by σ1 receptor activation.

Monoacylglycerol Lipase (MAGL) & Neuroinflammation

MAGL is a primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL enhances endocannabinoid signaling, offering neuroprotective and anti-inflammatory benefits. A novel class of reversible MAGL inhibitors based on the benzylpiperidine scaffold has been discovered[7]. Structure-Activity Relationship (SAR) studies revealed that combining a fluorine atom in the para-position of the phenolic ring with a trifluoromethyl (CF3) group at position 4 of the pyridine ring yields a synergistic effect. This specific fluorinated derivative (Compound 13) achieved an extraordinary IC50 of 2.0 nM for MAGL, alongside high selectivity over Fatty Acid Amide Hydrolase (FAAH)[7].

Quantitative Data: Structure-Activity Relationships

The following table synthesizes quantitative binding and inhibition data across various CNS targets, highlighting the impact of fluorination on the benzylpiperidine core.

| Compound Class / Scaffold | Primary Target | Structural Modification | Key Metric (IC50 / Ki) | Reference |

| Donepezil (Standard) | AChE | Unsubstituted Benzylpiperidine | IC50 = 0.023 μM | [3] |

| Sulfone-Benzylpiperidine | AChE | α-fluoro sulfone addition | Retained potent inhibition | [2] |

| Fluorobenzamide Derivative | σ1 Receptor | 2-fluoro substitution | Ki = 3.4 nM (σ2/σ1 = 120) | [6] |

| [18F]-BFP | σ1 Receptor | 18F radiolabeling | Ki = 10.9 nM | |

| MAGL Inhibitor (Cmpd 13) | MAGL | 4-fluoro / CF3 substitution | IC50 = 2.0 nM | [7] |

Standardized Experimental Workflows

To ensure scientific integrity, experimental protocols must be self-validating. Below are the optimized methodologies for evaluating fluorinated benzylpiperidines.

Protocol 1: Radioligand Binding Assay for σ1R Affinity

This protocol determines the binding affinity (Ki) of novel fluorinated compounds. The inclusion of a saturating concentration of a non-labeled competitor ensures that the measured radioactivity strictly reflects specific target engagement.

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction, preserving native receptor conformation.

-

Radioligand Incubation: In a 96-well plate, incubate 100 μg of membrane protein with 2 nM of -pentazocine (a highly selective σ1R radioligand) and varying concentrations of the test fluorinated benzylpiperidine (10^-10 to 10^-4 M).

-

Self-Validating Control (Non-Specific Binding): In parallel wells, incubate the mixture with 10 μM haloperidol. Haloperidol will saturate all specific σ1 sites; any remaining radioactive signal in these wells represents non-specific background binding and must be subtracted from total binding.

-